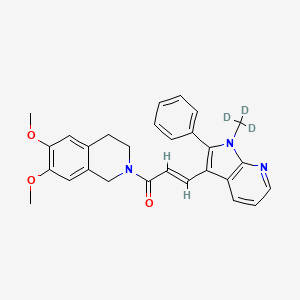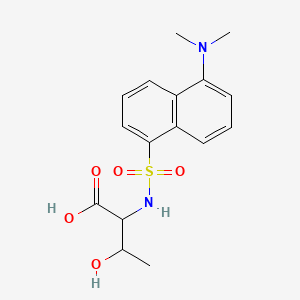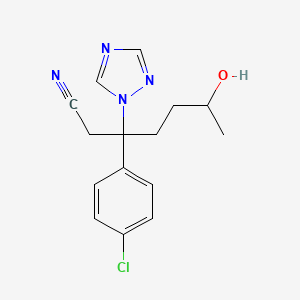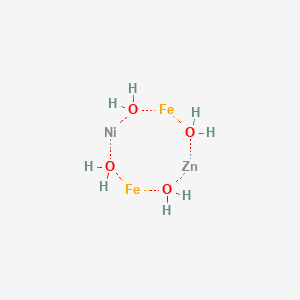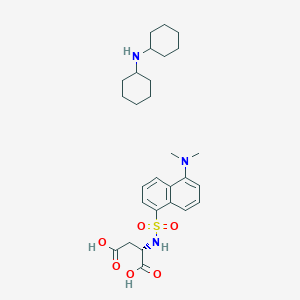
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is a chiral compound that has garnered significant interest in the fields of organic chemistry and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Industrial Production Methods
For industrial production, the method described above is advantageous due to its simplicity, environmental friendliness, and high product yield. The process is scalable and can be adapted for large-scale production, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can act as an inhibitor or activator of specific enzymes, depending on the context of its application. The exact molecular targets and pathways involved vary based on the specific biological or chemical system being studied .
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure and is used in the synthesis of erythro and threo isomers.
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals: These compounds have similar stereochemistry and are studied for their anti-inflammatory and analgesic properties.
Uniqueness
Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is unique due to its specific stereochemistry and the potential for high stereoselectivity in its reactions. This makes it a valuable compound in the synthesis of chiral molecules and pharmaceutical intermediates.
特性
分子式 |
C17H18ClNO4 |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H17NO4.ClH/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13;/h2-11,14-15,19H,1H3,(H,18,20);1H/t14-,15-;/m0./s1 |
InChIキー |
ZQCKLPPZRZAPHJ-YYLIZZNMSA-N |
異性体SMILES |
COC(=O)[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl |
正規SMILES |
COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



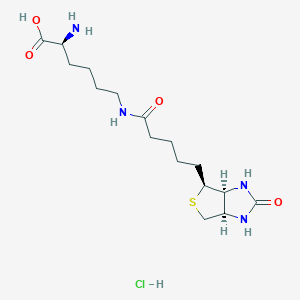
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

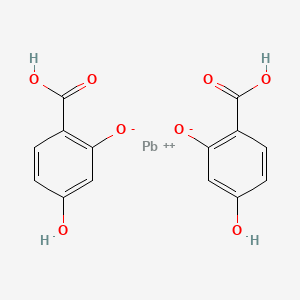
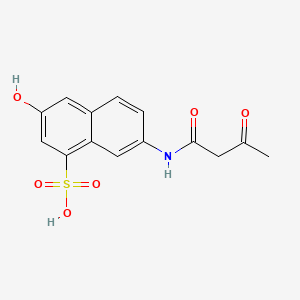
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
